molecular formula C13H15ClN2O B14504980 1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride CAS No. 64678-56-4

1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride

Cat. No.: B14504980
CAS No.: 64678-56-4
M. Wt: 250.72 g/mol
InChI Key: TVZIMVUZZFATEE-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride is a chemical compound that belongs to the class of hydrazines It is characterized by the presence of a methoxy group attached to a phenyl ring and a phenylhydrazine moiety

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Reagents such as sodium hydroxide or potassium carbonate are often used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1-phenylhydrazine: This compound has a methoxy group at the para position instead of the meta position, which can influence its reactivity and biological activity.

    1-(3-Methoxyphenyl)-2-phenylhydrazine: The presence of an additional phenyl group can alter the compound’s properties and applications.

    1-(3-Methoxyphenyl)-1-phenylhydrazine;acetate: The acetate salt form may have different solubility and stability characteristics compared to the hydrochloride salt.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

64678-56-4

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

1-(3-methoxyphenyl)-1-phenylhydrazine;hydrochloride

InChI

InChI=1S/C13H14N2O.ClH/c1-16-13-9-5-8-12(10-13)15(14)11-6-3-2-4-7-11;/h2-10H,14H2,1H3;1H

InChI Key

TVZIMVUZZFATEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N(C2=CC=CC=C2)N.Cl

Origin of Product

United States

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